N~1~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE
Description
N~1~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives
Properties
IUPAC Name |
4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-N-[1-[(3-chlorophenyl)methyl]pyrazol-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N6O3/c22-17-3-1-2-15(8-17)11-27-12-18(9-24-27)25-21(30)16-6-4-14(5-7-16)10-28-13-19(23)20(26-28)29(31)32/h1-9,12-13H,10-11H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTDAKQNPLUAGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=N2)NC(=O)C3=CC=C(C=C3)CN4C=C(C(=N4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a 1,3-diketone.
Introduction of the chlorobenzyl group: This step involves the alkylation of the pyrazole ring with 3-chlorobenzyl chloride.
Nitration and chlorination:
Coupling reaction: The final step involves the coupling of the substituted pyrazole with benzamide under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
N~1~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium methoxide).
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of N1-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
N~1~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is unique due to its specific substitution pattern on the pyrazole ring. Similar compounds include:
N~1~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE: Differing in the position of the substituents on the pyrazole ring.
N~1~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-5-YL]-4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE: Another isomer with a different substitution pattern.
N~1~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-[(4-CHLORO-2-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE: Differing in the position of the nitro group.
These similar compounds may exhibit different biological activities and properties due to the variations in their chemical structure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
